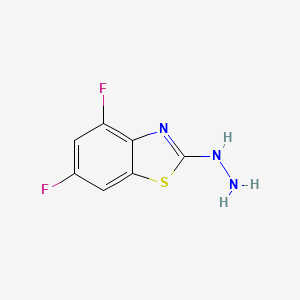

4,6-Difluoro-2-hydrazino-1,3-benzothiazole

描述

Significance of Benzothiazole (B30560) Heterocycles in Research

Benzothiazole, a bicyclic heterocyclic compound, is a cornerstone in medicinal chemistry and drug discovery. nih.govresearchgate.net Its rigid, planar structure and electron-rich nature make it a "privileged scaffold," meaning it can bind to a wide range of biological targets. nih.govnih.gov Benzothiazole derivatives have demonstrated a vast spectrum of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, anticonvulsant, and antiviral properties. researchgate.netnih.govnih.gov This versatility has led to the development of numerous benzothiazole-containing drugs, such as Riluzole, which is used to treat amyotrophic lateral sclerosis. nih.gov The benzothiazole nucleus serves as a versatile synthon, providing a robust framework for the synthesis of diverse and biologically active molecules. nih.govsphinxsai.com

Impact of Fluorine Substitution on Molecular Properties and Reactivity in Heterocyclic Systems

The incorporation of fluorine atoms into heterocyclic systems is a widely used strategy in modern drug design to enhance a molecule's properties. mdpi.com Fluorine, being the most electronegative element, can profoundly alter the physicochemical characteristics of a parent compound. researchgate.net

Key effects of fluorine substitution include:

Metabolic Stability: The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, making it more resistant to metabolic oxidation by enzymes like cytochrome P450. mdpi.comresearchgate.net This can increase the half-life and bioavailability of a drug.

Enhanced Potency: Fluorine's high electronegativity can alter the acidity (pKa) of nearby functional groups and change the molecule's dipole moment. researchgate.net This can lead to stronger binding interactions with target proteins. nih.gov

Increased Lipophilicity: The introduction of fluorine can increase a molecule's lipophilicity (fat-solubility), which can improve its ability to cross cell membranes. researchgate.netnih.gov

Conformational Control: Due to its small size, fluorine can act as a hydrogen-mimic, but its electronic effects can influence the preferred conformation of a molecule, potentially locking it into a more biologically active shape. mdpi.com

These modifications can lead to compounds with improved efficacy and a better pharmacokinetic profile. researchgate.netresearchgate.net

Role of the Hydrazino Moiety in Organic Synthesis and Functionalization

The hydrazino group (-NHNH2) and its derivatives, hydrazones (-NHN=CR2), are exceptionally versatile functional groups in organic chemistry. google.com They serve as important building blocks and intermediates in the synthesis of a wide array of more complex heterocyclic compounds, such as pyrazoles and triazoles. google.com

The hydrazino moiety is valued for several reasons:

Nucleophilicity: The terminal nitrogen of the hydrazino group is a potent nucleophile, readily reacting with electrophiles like aldehydes, ketones, and esters. This reactivity is fundamental to forming hydrazones and other derivatives.

Synthetic Handle: The hydrazino group can be easily modified or cyclized, allowing for the construction of diverse molecular libraries. google.com For instance, 2-hydrazinobenzothiazoles are common starting materials for synthesizing various fused heterocyclic systems.

Overview of Research Trajectories for 4,6-Difluoro-2-hydrazino-1,3-benzothiazole

While specific research on This compound is not extensively documented in publicly available literature, its chemical structure suggests several promising avenues for future investigation. The compound serves as a valuable chemical intermediate, with its properties defined by the synergistic effects of its constituent parts.

Table 1: Chemical Properties of this compound

| Property | Value |

| CAS Number | 872696-11-2 |

| Molecular Formula | C₇H₅F₂N₃S |

| Molecular Weight | 201.2 g/mol |

| IUPAC Name | 4,6-difluoro-2-hydrazineylbenzo[d]thiazole |

Data sourced from Advanced ChemBlocks Inc.

Based on the known reactivity of its core structures, research trajectories for this compound are likely to focus on:

Synthesis of Novel Derivatives: The primary utility of this compound is as a precursor. The reactive hydrazino group can be condensed with a wide variety of aldehydes and ketones to form a library of novel hydrazone derivatives. This approach is a common strategy for generating compounds for biological screening.

Medicinal Chemistry Applications: Given the potent biological activities associated with both the fluorinated benzothiazole scaffold and the hydrazone moiety, derivatives of this compound would be logical candidates for screening as antimicrobial, anticancer, or anti-inflammatory agents. The difluoro substitution pattern at the 4 and 6 positions could offer unique metabolic stability and binding properties compared to mono-fluorinated or non-fluorinated analogues.

Development of Fused Heterocyclic Systems: The 2-hydrazino-benzothiazole framework is a classic starting point for synthesizing fused ring systems, such as triazolobenzothiazoles. These more complex structures could exhibit novel pharmacological profiles.

In essence, this compound represents a well-designed building block, poised for elaboration into a multitude of new chemical entities with significant potential in drug discovery and materials science. Future research will likely involve its use as a foundational scaffold to explore new chemical space.

Structure

3D Structure

属性

IUPAC Name |

(4,6-difluoro-1,3-benzothiazol-2-yl)hydrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5F2N3S/c8-3-1-4(9)6-5(2-3)13-7(11-6)12-10/h1-2H,10H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LAENBFICDUZEPJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C2C(=C1F)N=C(S2)NN)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5F2N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40365943 | |

| Record name | 4,6-Difluoro-2-hydrazino-1,3-benzothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40365943 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

872696-11-2 | |

| Record name | 4,6-Difluoro-2-hydrazinylbenzothiazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=872696-11-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4,6-Difluoro-2-hydrazino-1,3-benzothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40365943 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4,6 Difluoro 2 Hydrazino 1,3 Benzothiazole and Its Structural Analogues

Synthesis of the Benzothiazole (B30560) Core

The formation of the benzothiazole ring system is the foundational step in the synthesis of the target compound and its derivatives. This can be accomplished through a variety of cyclization strategies, ranging from traditional condensation reactions to contemporary metal-catalyzed processes.

The synthesis of the benzothiazole core has been a subject of extensive research, leading to the development of numerous synthetic routes. researchgate.net Classical methods are often reliable and straightforward, while modern strategies offer improvements in efficiency, substrate scope, and reaction conditions.

One of the most common classical approaches involves the condensation of 2-aminothiophenols with various electrophilic partners such as carboxylic acids, acyl chlorides, or aldehydes. researchgate.netmdpi.com For instance, the reaction between 2-aminothiophenol (B119425) and aromatic acids in the presence of a dehydrating agent like polyphosphoric acid provides a direct route to 2-substituted benzothiazoles. indexcopernicus.com Another well-established method is the oxidative cyclization of anilines or arylthioureas with an alkali thiocyanate (B1210189), often using bromine as a catalyst. researchgate.netindexcopernicus.com

Modern synthetic strategies have expanded the toolkit for benzothiazole formation. The Jacobsen cyclization, which involves the radical cyclization of thiobenzanilides using potassium ferricyanide, is a highly effective method, particularly for the synthesis of substituted benzothiazoles. researchgate.net Furthermore, transition metal catalysis has emerged as a powerful tool. Copper-catalyzed intramolecular C-S bond formation from N-(2-chlorophenyl)benzothioamides offers a mild and efficient pathway to the benzothiazole ring. indexcopernicus.com Similarly, palladium catalysts have been employed for the synthesis of 2-substituted benzothiazoles from thiobenzanilides via a C-H functionalization and intramolecular C-S bond formation process. acs.orgnih.gov

| Method | Reactants | Key Reagents/Catalysts | Description |

|---|---|---|---|

| Condensation | 2-Aminothiophenol + Carboxylic Acid/Aldehyde | Polyphosphoric Acid (PPA) | A classical method involving the direct condensation and cyclization of the reactants under dehydrating conditions. indexcopernicus.com |

| Oxidative Cyclization | Substituted Aniline (B41778) + Thiocyanate Salt (e.g., KSCN) | Bromine | Involves the in-situ formation of a thiourea (B124793) intermediate followed by bromine-catalyzed oxidative cyclization. researchgate.netindexcopernicus.com |

| Jacobsen Cyclization | Thiobenzanilides | Potassium Ferricyanide | A radical cyclization process that is highly effective for synthesizing specific regioisomers of substituted benzothiazoles. researchgate.net |

| Copper-Catalyzed Cyclization | N-(2-halophenyl)benzothioamides | CuI / 1,10-phenanthroline | A modern approach that uses a copper catalyst to facilitate intramolecular C-S bond formation under relatively mild conditions. indexcopernicus.comacs.orgnih.gov |

| Palladium-Catalyzed Cyclization | Thiobenzanilides | Pd(II) / Cu(I) | Achieves cyclization through a palladium-catalyzed C-H functionalization followed by C-S bond formation. acs.orgnih.gov |

For the synthesis of 4,6-Difluoro-2-hydrazino-1,3-benzothiazole, the most direct strategy involves the use of a pre-fluorinated starting material to ensure the correct regiochemistry of the fluorine atoms. The key precursor is 4,6-difluoro-2-aminobenzothiazole. This intermediate is typically synthesized via the oxidative cyclization of a corresponding difluorinated aniline. medwinpublishers.com

The synthesis starts with 3,5-difluoroaniline (B1215098), which is reacted with a thiocyanate salt, such as potassium thiocyanate (KSCN) or ammonium (B1175870) thiocyanate (NH4SCN), in the presence of an oxidizing agent. researchgate.net Bromine in glacial acetic acid is a commonly used system for this transformation. researchgate.net The reaction proceeds through the formation of an intermediate arylthiourea, which then undergoes bromine-catalyzed cyclization to yield the desired 4,6-difluoro-2-aminobenzothiazole. This precursor serves as the direct building block for the subsequent introduction of the hydrazino group.

Palladium-catalyzed C-H functionalization represents a powerful and versatile methodology for the synthesis of complex benzothiazole analogues, rather than the initial formation of the core itself. These advanced techniques allow for the direct introduction of various substituents onto the pre-formed benzothiazole ring system, offering pathways to derivatives that might be difficult to access through traditional methods. rsc.org

One prominent approach is the palladium-catalyzed synthesis of 2-substituted benzothiazoles from thiobenzanilides, which proceeds through a C-H functionalization/intramolecular C-S bond formation cascade. acs.orgnih.gov This method demonstrates high efficiency and good functional group tolerance. Another strategy involves the direct C-H/C-H cross-coupling of benzothiazoles with other heterocyclic systems, such as thiophenes and thiazoles, using a palladium catalyst. rsc.org Furthermore, highly regioselective C-H functionalization has been achieved. For example, a phosphine-free palladium chloride catalyst can direct the arylation of benzothiazole derivatives specifically at the C7 position. acs.org These methods are instrumental in creating structural diversity around the benzothiazole core.

Introduction of the Hydrazino Group at the C-2 Position of Benzothiazoles

The conversion of a 2-aminobenzothiazole (B30445) to a 2-hydrazinobenzothiazole (B1674376) is a critical step in the synthesis of the target compound. This transformation is typically achieved by reacting the 2-amino precursor with hydrazine (B178648) hydrate (B1144303). researchgate.netsphinxsai.com

For the synthesis of this compound, the precursor 4,6-difluoro-2-aminobenzothiazole is treated with hydrazine hydrate. The reaction is often facilitated by the presence of an acid and a high-boiling-point solvent. A common procedure involves adding concentrated hydrochloric acid dropwise to hydrazine hydrate at low temperatures, followed by the addition of the 2-aminobenzothiazole derivative and a solvent like ethylene (B1197577) glycol, and then refluxing the mixture for several hours. sphinxsai.com Upon cooling, the 2-hydrazino product precipitates and can be isolated and purified by recrystallization. This method provides a reliable route to the desired hydrazino functionality at the C-2 position. chemicalpapers.com

Regioselective Fluorination Techniques Applied to Benzothiazole Systems

Achieving specific fluorination patterns on the benzothiazole ring is crucial for tuning the molecule's properties. While direct fluorination of an existing benzothiazole ring can be challenging and may lead to mixtures of isomers, the most common and regiochemically precise method is to begin the synthesis with an appropriately fluorinated precursor. As described in section 2.1.2, using 3,5-difluoroaniline as the starting material definitively places the fluorine atoms at the 4- and 6-positions of the final benzothiazole product.

However, modern organic synthesis offers advanced techniques for the late-stage introduction of fluorine. Regioselective C-H functionalization can be adapted for fluorination. For instance, Ir-catalyzed C-H borylation can be used to install a boryl group at a specific position on the aromatic ring, which can then be subjected to subsequent functionalization, potentially including fluorination. acs.orgnih.gov While not commonly applied for the synthesis of this specific molecule, these methods represent a frontier in creating diverse fluorinated analogues by allowing for the precise installation of fluorine atoms at various positions on the benzothiazole scaffold.

Parallel and Diversity-Oriented Synthesis Strategies for Benzothiazole Libraries

The development of efficient methods for generating libraries of structurally diverse compounds is essential for drug discovery and materials science. Parallel and diversity-oriented synthesis strategies have been successfully applied to the benzothiazole scaffold, allowing for the rapid creation of numerous analogues. acs.orgnih.gov

A notable strategy for the parallel synthesis of benzothiazole libraries utilizes ligand-accelerated copper-catalyzed cyclizations. organic-chemistry.orgacs.orgresearchgate.net This approach starts with ortho-halobenzanilides or the corresponding thiobenzamides. In the presence of a catalyst system, such as copper(I) iodide (CuI) and a ligand like 1,10-phenanthroline, an intramolecular C-S cross-coupling reaction occurs to form the benzothiazole ring. nih.govorganic-chemistry.org The power of this method lies in its adaptability; by varying the substituents on both the ortho-haloaniline and the acyl chloride (used to make the anilide), a wide array of benzothiazoles with different substitution patterns can be generated in a parallel format. acs.org This methodology is well-suited for creating libraries of fluorinated benzothiazoles by incorporating fluorinated building blocks into the synthetic scheme.

Exploration of Sustainable and Greener Synthetic Routes

The growing emphasis on environmental stewardship in chemical synthesis has spurred research into more sustainable and eco-friendly methods for producing complex molecules like this compound and its analogues. Traditional synthetic pathways often rely on harsh reaction conditions, hazardous reagents, and volatile organic solvents, contributing to significant environmental waste. In contrast, green chemistry principles advocate for the use of safer solvents, energy-efficient processes, and renewable starting materials to minimize the environmental footprint of chemical production.

Recent advancements in synthetic methodologies have demonstrated the potential for creating benzothiazole derivatives through more sustainable routes. These approaches, including microwave-assisted synthesis, ultrasound irradiation, and the use of eco-friendly catalysts and solvents, offer significant advantages over conventional methods by reducing reaction times, improving energy efficiency, and lowering the generation of hazardous byproducts. While direct green synthetic routes for this compound are not extensively documented, the principles established for related compounds provide a clear blueprint for developing such processes.

One of the key areas for greening the synthesis of 2-hydrazinobenzothiazoles is the replacement of toxic reagents. For instance, a patented method for the synthesis of 4-methyl-2-hydrazinobenzothiazole deliberately avoids the use of the highly toxic and carcinogenic hydrazine hydrate. google.com This is achieved by first converting 4-methyl-2-aminobenzothiazole into a diazonium salt, which is then reduced using sulfite (B76179) or stannous chloride to yield the final hydrazino product. google.com This approach significantly enhances the safety and environmental profile of the synthesis.

Moreover, the integration of energy-efficient technologies like microwave irradiation and ultrasound has been shown to dramatically accelerate the synthesis of benzothiazole derivatives. minarjournal.comnih.govacs.org Microwave-assisted synthesis, for example, can reduce reaction times from hours to mere minutes, often leading to higher yields and purer products. nih.gov Similarly, ultrasound-assisted synthesis can promote reactions at room temperature, eliminating the need for heating and thereby reducing energy consumption. acs.orgnih.govresearchgate.net These techniques often allow for solvent-free reactions, further contributing to their green credentials. acs.orgnih.govresearchgate.net

The use of recyclable catalysts and greener solvents is another cornerstone of sustainable synthesis in this area. Researchers have successfully employed catalysts like sulfated tungstate (B81510) and silica (B1680970) sulfuric acid for the synthesis of 2-substituted benzothiazoles. nih.govresearchgate.netresearchgate.net These catalysts are often recoverable and reusable, making the process more economical and environmentally friendly. nih.govresearchgate.net The replacement of traditional volatile organic solvents with water or the use of solvent-free conditions further minimizes the environmental impact. nih.govresearchgate.netresearchgate.net

The following tables outline and compare conventional and potential greener synthetic routes for 2-hydrazinobenzothiazole analogues, providing a framework for the development of a sustainable synthesis of this compound.

Table 1: Comparison of Conventional and Greener Synthetic Approaches for 2-Hydrazinobenzothiazole Analogues

| Feature | Conventional Method | Greener Alternative | Advantages of Greener Route |

| Reagents | Often utilizes toxic hydrazine hydrate. | Diazotization of the corresponding 2-aminobenzothiazole followed by reduction (e.g., with sulfite or stannous chloride). google.com | Avoids the use of highly toxic and carcinogenic hydrazine hydrate, enhancing safety. google.com |

| Energy Input | Typically involves prolonged heating under reflux. sphinxsai.com | Microwave irradiation or ultrasound assistance. minarjournal.comnih.govacs.org | Drastically reduces reaction times from hours to minutes and lowers energy consumption. nih.govacs.org |

| Solvents | Often employs volatile organic solvents. | Water, ethanol, or solvent-free conditions. nih.govresearchgate.netresearchgate.net | Minimizes the use and disposal of hazardous solvents, reducing environmental pollution. nih.govresearchgate.netresearchgate.net |

| Catalysts | May use stoichiometric or non-recyclable catalysts. | Recyclable catalysts such as sulfated tungstate or silica sulfuric acid. nih.govresearchgate.netresearchgate.net | Allows for catalyst reuse, leading to reduced waste and lower costs. nih.govresearchgate.net |

Table 2: Detailed Findings on Greener Synthetic Methodologies for Benzothiazole Derivatives

| Methodology | Key Findings | Reaction Conditions | Compound Class |

| Ultrasound-Assisted Synthesis | Efficient, eco-friendly, and often performed under solvent-free conditions. acs.orgnih.govresearchgate.net Provides excellent yields and allows for catalyst recyclability. nih.govresearchgate.net | Room temperature, ultrasound irradiation. nih.govresearchgate.net | 2-Substituted Benzothiazoles |

| Microwave-Assisted Synthesis | Significantly reduces reaction times (from hours to minutes) and can be conducted without solvents. minarjournal.comnih.govsemanticscholar.org | Microwave irradiation, often solvent-free. minarjournal.comnih.govsemanticscholar.org | Benzothiazolotriazine derivatives, Hydrazones |

| Green Catalysis | Use of recyclable catalysts like sulfated tungstate and silica sulfuric acid. nih.govresearchgate.netresearchgate.net | Mild conditions, often at room temperature. researchgate.net | 2-Substituted Benzothiazoles |

| Alternative Reagents | Avoidance of hydrazine hydrate by using a diazotization-reduction sequence. google.com | Diazotization at 0-5°C followed by reduction. google.com | 2-Hydrazinobenzothiazoles |

Advanced Spectroscopic and Structural Characterization of 4,6 Difluoro 2 Hydrazino 1,3 Benzothiazole

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. Through a combination of one-dimensional (¹H, ¹³C, ¹⁹F) and two-dimensional experiments, the complete chemical environment and connectivity of each atom in 4,6-Difluoro-2-hydrazino-1,3-benzothiazole can be mapped.

The ¹H NMR spectrum provides information about the number, environment, and connectivity of protons in the molecule. For this compound, the spectrum is expected to show distinct signals for the aromatic protons and the protons of the hydrazino (-NHNH₂) group.

The benzothiazole (B30560) core contains two aromatic protons at the C5 and C7 positions. Due to the asymmetric substitution pattern, these protons are in different chemical environments and are expected to appear as distinct signals. The proton at C7 is flanked by a sulfur atom and a fluorine-substituted carbon (C6), while the proton at C5 is positioned between two fluorine-substituted carbons (C4 and C6). The electron-withdrawing nature of the fluorine atoms will deshield these protons, shifting their signals downfield into the typical aromatic region of 6.5-8.5 ppm.

The multiplicity of these signals is complex due to coupling with each other (meta coupling, ⁴JHH) and with the nearby fluorine atoms (³JHF and ³JHF). The H5 proton is expected to couple with the F4 and F6 nuclei, while the H7 proton will primarily couple with the F6 nucleus. The protons of the hydrazino group (NH and NH₂) are exchangeable and often appear as broad singlets. Their chemical shifts can vary depending on the solvent, concentration, and temperature, but for related structures, the NH proton signal is observed between 9.0-11.0 ppm. sphinxsai.com

Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Constants for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Coupling Constants (J, Hz) |

|---|---|---|---|

| H5 | ~7.0 - 7.5 | dd (doublet of doublets) | ³J(H5-F6), ⁴J(H5-F4) |

| H7 | ~7.2 - 7.7 | d (doublet) | ³J(H7-F6) |

| NH | ~9.0 - 11.0 | br s (broad singlet) | N/A |

| NH₂ | ~4.0 - 5.0 | br s (broad singlet) | N/A |

The proton-decoupled ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. For this compound, seven distinct signals are expected for the seven carbon atoms of the benzothiazole ring system. The chemical shifts are influenced by the electronegativity of the attached atoms (N, S, F). libretexts.org

The carbons directly bonded to fluorine (C4 and C6) will exhibit large one-bond coupling constants (¹JCF), typically in the range of 240-260 Hz, and will appear as doublets in a coupled spectrum. These carbons are significantly deshielded by the fluorine atoms. The C2 carbon, bonded to the electron-donating hydrazino group and two heteroatoms (N and S), is expected to resonate at a very downfield position, often above 160 ppm. mdpi.comnih.gov The remaining carbons of the benzene (B151609) ring (C5, C7) and the bridgehead carbons (C3a, C7a) will appear in the aromatic region, with their specific shifts influenced by the neighboring substituents.

Table 2: Predicted ¹³C NMR Chemical Shift Assignments for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Expected C-F Coupling |

|---|---|---|

| C2 | ~165 - 175 | - |

| C3a | ~145 - 155 | ²J(C3a-F4) |

| C4 | ~155 - 160 | ¹J(C4-F4) |

| C5 | ~100 - 110 | ²J(C5-F4), ²J(C5-F6) |

| C6 | ~158 - 163 | ¹J(C6-F6) |

| C7 | ~110 - 120 | ²J(C7-F6) |

| C7a | ~125 - 135 | ³J(C7a-F6) |

¹⁹F NMR is a highly sensitive technique for directly observing fluorine nuclei. alfa-chemistry.com Since the two fluorine atoms at positions 4 and 6 are in chemically non-equivalent environments, they are expected to produce two distinct signals in the ¹⁹F NMR spectrum. The chemical shifts of aryl fluorides are sensitive to the electronic nature of other substituents on the ring. nih.gov The signals are typically referenced to a standard like trichlorofluoromethane (B166822) (CFCl₃). ucsb.edu Each fluorine signal will be split into a multiplet due to coupling with nearby protons (H5 for both F4 and F6; H7 for F6) and potentially a small through-space or four-bond coupling to the other fluorine atom.

Table 3: Predicted ¹⁹F NMR Chemical Shift Assignments for this compound

| Fluorine Assignment | Predicted Chemical Shift (δ, ppm, relative to CFCl₃) | Predicted Multiplicity |

|---|---|---|

| F4 | -110 to -125 | d or dd |

| F6 | -105 to -120 | dd |

Two-dimensional NMR experiments are essential for unambiguously assigning the ¹H and ¹³C signals and confirming the molecular structure. sdsu.edu

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (H-H) couplings. github.io For this molecule, a key cross-peak would be expected between the aromatic protons H5 and H7, confirming their meta-relationship on the benzene ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with the carbons to which they are directly attached (one-bond C-H correlation). sdsu.edu It would show cross-peaks connecting the H5 signal to the C5 signal and the H7 signal to the C7 signal, allowing for the definitive assignment of these carbons.

HMBC (Heteronuclear Multiple Bond Correlation): This technique maps long-range (typically 2-3 bond) correlations between protons and carbons and is crucial for identifying quaternary carbons and linking different parts of the molecule. youtube.com Key expected correlations include:

H5 to C4, C6, and C7a.

H7 to C5, C6, and C7a.

Vibrational Spectroscopy: Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The spectrum of this compound is expected to display characteristic absorption bands corresponding to its key structural features.

The most prominent bands would be the N-H stretching vibrations from the hydrazino group, typically appearing as one or two sharp peaks in the 3100-3400 cm⁻¹ region. sphinxsai.com Aromatic C-H stretching is observed just above 3000 cm⁻¹. The C=N stretching of the thiazole (B1198619) ring and the C=C stretching of the aromatic ring are expected in the 1500-1650 cm⁻¹ region. Strong absorption bands corresponding to C-F stretching are a key feature for this molecule and are typically found in the 1100-1300 cm⁻¹ range. sphinxsai.com

Table 4: Characteristic FT-IR Absorption Bands for this compound

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |

|---|---|---|

| N-H Stretch (Hydrazino) | 3100 - 3400 | Medium-Strong |

| Aromatic C-H Stretch | 3000 - 3100 | Medium-Weak |

| C=N and C=C Stretch (Ring) | 1500 - 1650 | Medium-Strong |

| N-H Bend (Hydrazino) | 1590 - 1650 | Medium |

| C-N Stretch | 1250 - 1350 | Medium |

| C-F Stretch | 1100 - 1300 | Strong |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry provides information about the molecular weight and elemental composition of a compound and can offer structural clues based on its fragmentation patterns. The molecular formula for this compound is C₇H₅F₂N₃S, giving it a monoisotopic mass of approximately 201.02 Da.

In an electron ionization (EI) mass spectrum, the compound is expected to show a distinct molecular ion peak (M⁺˙) at m/z 201. The fragmentation pattern would be characteristic of the benzothiazole and hydrazine (B178648) moieties. chemguide.co.uk Common fragmentation pathways would likely involve the cleavage of the C2-hydrazine bond.

Key expected fragments include:

Loss of the amino group (•NH₂) to give a fragment at m/z 185.

Loss of the entire hydrazino group (•N₂H₃) to yield the 4,6-difluorobenzothiazolyl cation at m/z 170.

Cleavage of the thiazole ring, which can lead to various smaller charged fragments.

The presence of an odd number of nitrogen atoms (three) is consistent with the odd nominal molecular weight, adhering to the nitrogen rule. libretexts.org

Table 5: Predicted Mass Spectrometry Fragments for this compound

| m/z Value (Nominal) | Proposed Fragment Identity | Proposed Neutral Loss |

|---|---|---|

| 201 | [C₇H₅F₂N₃S]⁺˙ (Molecular Ion) | - |

| 185 | [M - NH₂]⁺ | •NH₂ |

| 170 | [M - N₂H₃]⁺ (4,6-difluorobenzothiazolyl cation) | •N₂H₃ |

| 143 | [C₆H₂F₂S]⁺˙ (Loss of HCN from fragment 170) | •N₂H₃, HCN |

Following a comprehensive search of scientific databases and scholarly publications, it has been determined that specific X-ray crystallography data for the compound This compound is not publicly available.

The execution of the requested article, which is strictly focused on the advanced spectroscopic and structural characterization of this particular molecule, is contingent upon the availability of its determined crystal structure. This includes essential data points such as the crystal system, space group, unit cell parameters, molecular conformation, bond geometries, and details of intermolecular interactions like hydrogen bonding and π-π stacking.

While crystallographic data exists for structurally related benzothiazole derivatives, the user's explicit instructions to focus solely on this compound and not introduce information from other compounds prevents the generation of the article as outlined. The creation of a scientifically accurate and authoritative article requires the precise experimental data from single-crystal X-ray diffraction analysis of the target compound.

Therefore, until the crystal structure of this compound is determined and published in a peer-reviewed source or deposited in a crystallographic database, it is not possible to provide the detailed analysis requested in the specified outline.

Computational Chemistry and Theoretical Investigations of 4,6 Difluoro 2 Hydrazino 1,3 Benzothiazole

Density Functional Theory (DFT) Calculations

DFT has become a important tool in quantum chemistry for investigating the electronic and structural properties of molecules. nih.govresearchgate.net By employing methods like B3LYP with various basis sets, researchers can accurately model molecular geometries, electronic distributions, and spectroscopic properties, offering predictive insights into chemical behavior and reactivity. scirp.orgmdpi.com

The first step in computational analysis involves geometry optimization to find the most stable three-dimensional arrangement of atoms in a molecule. For benzothiazole (B30560) derivatives, conformational analysis is crucial, particularly concerning the rotation around the bond connecting the hydrazino group to the benzothiazole ring. mdpi.com By systematically rotating this dihedral angle, a conformational energy landscape can be mapped to identify the lowest energy conformers. mdpi.com For similar benzothiazole structures, it has been found that planar or near-planar conformations are often the most stable, as this allows for maximum electronic delocalization across the molecule. mdpi.com

Table 1: Optimized Geometrical Parameters for a Related Benzothiazole Derivative

| Parameter | Bond Length (Å) / Bond Angle (°) |

| C-S | 1.504 |

| C-N | 1.429 |

| C-N | 1.35 |

| C-C | 1.3818 |

| C-C | 1.429 |

| C-H | 1.07 |

Data derived from studies on analogous benzothiazole structures. researchgate.net

Frontier Molecular Orbital (FMO) theory is fundamental to understanding chemical reactivity. nih.gov The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a critical parameter for determining molecular stability and reactivity; a smaller gap generally implies higher reactivity. nih.govmdpi.com

Table 2: FMO Energies for a Structurally Similar Benzothiazole Derivative

| Parameter | Energy (eV) |

| EHOMO | -6.12 |

| ELUMO | -1.34 |

| Energy Gap (ΔE) | 4.78 |

Calculated values for a related fluorinated benzothiazole compound provide insight into the expected electronic properties. researchgate.net

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. scirp.org The MEP map uses a color scale to represent different electrostatic potential values, where red indicates regions of high electron density (negative potential) and blue indicates regions of electron deficiency (positive potential). scirp.orgresearchgate.net

For hydrazino-benzothiazole derivatives, the MEP surface typically shows the most negative potential localized around the nitrogen atoms of the hydrazino group and the nitrogen atom of the thiazole (B1198619) ring, making these sites susceptible to electrophilic attack. researchgate.netscirp.org The positive potential is generally found around the hydrogen atoms of the hydrazino group and the aromatic ring. scirp.org The fluorine atoms in 4,6-Difluoro-2-hydrazino-1,3-benzothiazole would create additional regions of negative potential.

In benzothiazole systems, significant hyperconjugative interactions are observed, such as those between the lone pair orbitals of the nitrogen and sulfur atoms and the π* anti-bonding orbitals of the aromatic ring. scirp.org These intramolecular charge transfer events are crucial for the molecule's stability and electronic properties. scirp.org

Based on the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the chemical reactivity and stability of a molecule. scirp.orgmdpi.com These include:

Ionization Potential (I): The energy required to remove an electron (approximated as -EHOMO).

Electron Affinity (A): The energy released when an electron is added (approximated as -ELUMO).

Chemical Hardness (η): A measure of resistance to charge transfer, calculated as (I - A) / 2. mdpi.com

Chemical Softness (S): The reciprocal of chemical hardness (1 / η). mdpi.com

Electronegativity (χ): The ability of an atom to attract electrons, calculated as (I + A) / 2.

Electrophilicity Index (ω): A measure of the energy lowering due to maximal electron flow between donor and acceptor, calculated as μ²/2η, where μ is the electronic chemical potential (-χ). mdpi.com

These descriptors provide a quantitative basis for comparing the reactivity of different molecules. mdpi.com

Table 3: Calculated Global Reactivity Descriptors for a Related Benzothiazole

| Descriptor | Value (eV) |

| Ionization Potential (I) | 6.12 |

| Electron Affinity (A) | 1.34 |

| Chemical Hardness (η) | 2.39 |

| Chemical Softness (S) | 0.418 |

| Electronegativity (χ) | 3.73 |

| Electrophilicity Index (ω) | 2.91 |

Values are derived from FMO energies of a similar compound and serve as an estimate. researchgate.net

DFT calculations can accurately predict various spectroscopic properties, which can then be compared with experimental data to validate the computational model.

NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate the ¹H and ¹³C NMR chemical shifts. mdpi.com These calculations can help in the assignment of experimental spectra and provide insights into the electronic environment of the nuclei. mdpi.commdpi.com

IR Vibrational Frequencies: The vibrational frequencies and their corresponding intensities can be calculated to simulate the infrared (IR) spectrum. mdpi.com These theoretical spectra are invaluable for assigning the vibrational modes observed in experimental FT-IR spectra. For 2-hydrazino-1,3-benzothiazole derivatives, characteristic vibrational modes include N-H stretching and bending, C=N stretching of the thiazole ring, and C-F stretching. researchgate.net

UV-Vis Absorption Spectra: Time-Dependent DFT (TD-DFT) is employed to calculate the electronic transition energies and oscillator strengths, which are used to simulate the UV-Vis absorption spectrum. researchgate.netmdpi.com The calculated absorption maxima (λmax) correspond to electronic transitions between molecular orbitals, typically from the HOMO to the LUMO or other nearby orbitals. researchgate.net

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Conformational Flexibility

Molecular Dynamics (MD) simulations are a powerful computational tool used to study the dynamic behavior and conformational flexibility of molecules over time. For compounds related to the 2-hydrazinobenzothiazole (B1674376) scaffold, MD simulations provide a detailed understanding of the stability of ligand-protein complexes and the nature of atomic interactions. researcher.life While specific MD studies on this compound are not extensively documented in the cited literature, simulations on analogous benzothiazole derivatives reveal their ability to maintain stable interactions within binding sites of biological targets. nih.gov

The conformational landscape of benzothiazole derivatives is a key area of investigation. For similar structures, conformational analysis is often carried out by systematically varying the dihedral angles between the benzothiazole ring and its substituents to identify energetically stable conformers. mdpi.com For the 2-hydrazino group, flexibility is expected around the C-N and N-N single bonds, allowing the hydrazino moiety to adopt various orientations relative to the benzothiazole core. The difluoro substitution on the benzene (B151609) ring is anticipated to influence this conformational preference through electronic effects and potential intramolecular hydrogen bonding. Theoretical investigations on fluorinated 2,1,3-benzothiadiazole, a related heterocyclic system, have shown that fluorination can lead to stronger intra- and intermolecular contacts, which would similarly affect the dynamic behavior of this compound. acs.orgkaust.edu.sa

MD simulations on similar thiazole-based hydrazones have been used to assess the stability and conformational behavior of these compounds within protein binding sites, confirming the structural integrity of the ligand-receptor complex over simulation periods extending to 200 nanoseconds. nih.govnih.gov These studies typically analyze parameters such as root-mean-square deviation (RMSD) to evaluate the stability of the system.

Table 1: Representative Parameters Investigated in MD Simulations of Related Benzothiazole Derivatives

| Parameter | Description | Typical Findings for Related Compounds |

| Simulation Time | The total time duration of the molecular dynamics simulation. | Typically ranges from nanoseconds (ns) to microseconds (µs). For example, 200 ns simulations have been reported for some benzothiazoles. nih.gov |

| Force Field | A set of empirical energy functions and parameters used to calculate the potential energy of a system of atoms. | Common force fields include COMPASS, AMBER, and CHARMM. researchgate.net |

| Temperature | The simulated temperature of the system, usually maintained close to physiological conditions (e.g., 300 K). | Controlled via thermostats to ensure realistic dynamic behavior. |

| Pressure | The simulated pressure of the system, often maintained at 1 atm for simulations in solution. | Controlled via barostats. |

| RMSD (Root-Mean-Square Deviation) | A measure of the average distance between the atoms of superimposed protein or ligand structures over time. | Used to assess the stability of the molecule's conformation. Lower, stable RMSD values indicate conformational stability. |

| RMSF (Root-Mean-Square Fluctuation) | A measure of the displacement of individual atoms or residues from their mean position during the simulation. | Highlights flexible regions of the molecule. |

Computational Prediction of Molecular Interactions

Computational methods are essential for predicting and analyzing the molecular interactions of this compound. Density Functional Theory (DFT) calculations are frequently employed to understand the electronic properties that govern these interactions. researcher.life The introduction of two fluorine atoms into the benzothiazole ring system is a significant structural modification. Fluorine's high electronegativity can alter the molecule's electrostatic potential, influencing its ability to participate in hydrogen bonding and other non-covalent interactions. nih.gov Studies on fluorinated benzothiadiazoles have demonstrated that fluorine substitution can lead to stronger intermolecular contacts, including H–F interactions. acs.org

For the 2-hydrazinobenzothiazole core, the hydrazino group can act as both a hydrogen bond donor and acceptor. The nitrogen atoms of the hydrazino group and the benzothiazole ring, along with the sulfur atom, are key sites for potential interactions. researchgate.net Computational studies, such as molecular docking, on related 2-hydrazinobenzothiazole compounds have been used to predict their binding modes with various protein targets. researcher.life These studies help in identifying key interactions, such as hydrogen bonds and van der Waals forces, that are crucial for molecular recognition.

DFT and Monte Carlo simulations on functionalized 2-hydrazinobenzothiazole have provided valuable quantum parameters that support experimental findings, highlighting the mode of adsorption and interaction through active sites like nitrogen and sulfur atoms. researchgate.netrsc.org The calculated energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) from DFT studies provide insights into the charge transfer that can occur within the molecule and between the molecule and its interacting partners. mdpi.com

Table 2: Predicted Molecular Interaction Capabilities of this compound Based on Analogous Systems

| Interaction Type | Potential Sites on the Molecule | Significance based on Related Compound Studies |

| Hydrogen Bonding (Donor) | -NH and -NH2 protons of the hydrazino group. | The hydrazino group is a primary site for donating hydrogen bonds, crucial for binding to biological targets. |

| Hydrogen Bonding (Acceptor) | Nitrogen atoms of the benzothiazole ring and hydrazino group; Fluorine atoms. | The electronegative nitrogen and fluorine atoms can accept hydrogen bonds, contributing to binding affinity and specificity. nih.gov |

| π-π Stacking | The aromatic benzothiazole ring system. | The fused ring system can participate in stacking interactions with aromatic residues in proteins or other molecules. |

| Halogen Bonding | Fluorine atoms at positions 4 and 6. | Fluorine atoms can participate in halogen bonding, a directional non-covalent interaction that can enhance binding affinity. |

| van der Waals Interactions | The entire molecular surface. | These interactions contribute to the overall stability of molecular complexes. nih.gov |

Chemical Reactivity and Derivatization Strategies for 4,6 Difluoro 2 Hydrazino 1,3 Benzothiazole

Reactivity of the Hydrazino Moiety: Formation of Hydrazone Derivatives

The hydrazino group (-NHNH2) at the C2 position of the benzothiazole (B30560) ring is a potent nucleophile, making it a key site for derivatization. A primary and extensively utilized reaction of 2-hydrazinobenzothiazoles is their condensation with aldehydes and ketones to form hydrazone derivatives. nih.govresearchgate.net This reaction is typically carried out by refluxing the 2-hydrazinobenzothiazole (B1674376) with the respective carbonyl compound in a suitable solvent, such as ethanol. researchgate.net

The general mechanism involves the nucleophilic attack of the terminal nitrogen of the hydrazino group on the electrophilic carbonyl carbon, followed by dehydration to yield the corresponding hydrazone. The formation of these hydrazones is a versatile strategy for introducing a wide array of substituents and for the synthesis of compounds with potential biological activities. organic-chemistry.org For instance, the reaction of 2-hydrazinobenzothiazole with various aldehydes is a well-established method for producing Schiff bases. researchgate.net

While specific studies on 4,6-Difluoro-2-hydrazino-1,3-benzothiazole are not extensively detailed in the provided results, the fundamental reactivity of the hydrazino group is expected to be analogous to that of other 2-hydrazinobenzothiazole derivatives. The presence of fluorine atoms on the benzene (B151609) ring is unlikely to sterically hinder the reactivity of the hydrazino group at the C2 position.

Table 1: Examples of Hydrazone Formation from 2-Hydrazinobenzothiazole Derivatives

| Reactant 1 | Reactant 2 (Aldehyde/Ketone) | Product | Reaction Conditions |

| 2-Hydrazinobenzothiazole | Aromatic Ketones | Benzothiazole hydrazones | Alcohol, Reflux |

| 6-substituted 2-hydrazinylbenzothiazoles | Aromatic Ketones | 6-substituted benzothiazole hydrazones | Alcohol |

| 2-Hydrazinobenzothiazole | Various Aldehydes | 2-arylidene-hydrazinobenzothiazole | Not specified |

This table is illustrative of the general reactivity and may not represent reactions specifically with the 4,6-difluoro derivative.

Nucleophilic and Electrophilic Pathways of the Benzothiazole Ring System

The benzothiazole ring system can undergo both nucleophilic and electrophilic substitution reactions, although the reactivity is significantly influenced by the substituents present on the ring. The fluorine atoms in this compound are expected to have a profound impact on these pathways.

Nucleophilic Aromatic Substitution (SNAr): Polyfluoroarenes are known to undergo nucleophilic aromatic substitution, where a nucleophile replaces a fluoride (B91410) anion. mdpi.com In the context of this compound, the electron-withdrawing nature of the fluorine atoms and the thiazole (B1198619) ring would activate the benzene ring towards nucleophilic attack. The positions ortho and para to the fluorine atoms are particularly susceptible. However, the regioselectivity of such reactions can be influenced by reaction conditions and the nature of the nucleophile. rsc.org For instance, in pentafluoropyridine, the position of nucleophilic attack can be controlled by the reaction conditions and the nucleophile's characteristics. rsc.org

Electrophilic Aromatic Substitution: Generally, the benzothiazole ring is deactivated towards electrophilic aromatic substitution due to the electron-withdrawing nature of the heterocyclic ring. The presence of two additional strongly electron-withdrawing fluorine atoms in this compound would further deactivate the benzene ring, making electrophilic substitution challenging. masterorganicchemistry.com Reactions such as halogenation or nitration would likely require harsh conditions and may lead to a mixture of products. The directing influence of the hydrazino group (ortho-, para-directing) would be in competition with the deactivating and meta-directing effects of the fluorine atoms and the thiazole moiety.

Cyclization Reactions Involving the Hydrazino Group for Fused Heterocycles

The hydrazino group in 2-hydrazinobenzothiazoles serves as a versatile building block for the synthesis of fused heterocyclic systems. These reactions often proceed through the initial formation of a hydrazone or a related intermediate, followed by an intramolecular cyclization.

A prominent example is the synthesis of 1,2,4-triazole (B32235) derivatives. By heating 2-hydrazinobenzothiazole derivatives with oxadiazoles (B1248032) in dry pyridine, a series of 1,2,4-triazoles fused to the benzothiazole core can be obtained in good yields. nih.gov Another approach involves the reaction of 2-hydrazinobenzothiazole with dicarboxylic acid anhydrides to form N'-substituted monohydrazides, which can then be cyclized upon treatment with acetic anhydride.

Furthermore, tandem diazotization/cyclization reactions of related heterocyclic systems have been developed for the synthesis of fused 1,2,3-triazinones. beilstein-journals.orgnih.gov While not directly demonstrated for this compound, this highlights the potential for the amino group of the hydrazino moiety to be diazotized and subsequently undergo intramolecular cyclization to form fused triazine rings.

Table 2: Examples of Cyclization Reactions for Fused Heterocycle Synthesis

| Starting Material | Reagent(s) | Fused Heterocycle |

| 2-Hydrazinobenzothiazole derivatives | Oxadiazoles | 1,2,4-Triazoles |

| 2-Hydrazinobenzothiazole | Dicarboxylic acid anhydrides, then Acetic anhydride | Cyclic N'-acetylated derivatives |

| (1,2,5-Oxadiazolyl)carboxamides | Nitrosating agent | nih.govmdpi.comresearchgate.netOxadiazolo[3,4-d] nih.govmdpi.comeurekaselect.comtriazin-7(6H)-one |

This table illustrates general cyclization strategies that could potentially be applied to this compound.

Influence of Fluorine Atoms on Reaction Selectivity and Kinetics

The incorporation of fluorine atoms into the benzothiazole ring has a significant impact on the molecule's reactivity, influencing both the selectivity and kinetics of its chemical transformations. nih.gov

Electronic Effects: Fluorine is the most electronegative element, and its presence on the aromatic ring exerts a strong electron-withdrawing inductive effect (-I effect). nih.gov This effect reduces the electron density of the benzene ring, making it less susceptible to electrophilic attack and more prone to nucleophilic attack. rsc.org The decreased electron density can also influence the acidity of the N-H protons in the hydrazino group.

Reaction Selectivity: The position of the fluorine atoms at the 4 and 6 positions will direct the regioselectivity of substitution reactions. In electrophilic substitutions, the fluorine atoms are deactivating and meta-directing. In nucleophilic aromatic substitutions, they activate the ring and direct incoming nucleophiles to positions ortho and para to themselves, although steric factors can also play a role.

Kinetic Effects: The strong carbon-fluorine bond can influence the kinetics of reactions where C-F bond cleavage is involved. However, in many derivatization reactions of this compound, the reactions occur at the hydrazino moiety, where the kinetic effect of the fluorine atoms would be transmitted electronically through the ring system, potentially altering the nucleophilicity of the hydrazino group. The electron-withdrawing nature of the fluorine atoms may slightly decrease the rate of reactions where the hydrazino group acts as a nucleophile.

Strategic Functionalization of the Benzothiazole Nucleus

Strategic functionalization of the benzothiazole nucleus in this compound can be achieved through several pathways, leveraging the reactivity of both the heterocyclic and benzenoid rings.

C-H Functionalization: Direct C-H functionalization has emerged as a powerful tool for the modification of heterocyclic compounds. nih.gov For benzothiazoles, regioselective C2-H functionalization can be achieved, for example, by forming thiazol-2-yl-triphenylphosphonium salts which can then react with various nucleophiles. nih.govacs.org While the C2 position in the target molecule is already substituted with a hydrazino group, this highlights the potential for functionalization at other positions on the thiazole ring, should the hydrazino group be modified or removed. Palladium-catalyzed direct arylation of the benzothiazole C-H bond with iodo(hetero)arenes is another strategy, though it often requires elevated temperatures. chemrxiv.org

Functionalization via Nucleophilic Substitution: As discussed in section 5.2, the fluorine atoms can be displaced by various nucleophiles under SNAr conditions. mdpi.com This provides a direct method for introducing a range of functional groups onto the benzene ring of the benzothiazole nucleus. The selectivity of this substitution can potentially be controlled by the reaction conditions.

Modification of the Hydrazino Group: The hydrazino group can be transformed into other functional groups or used as a handle to introduce larger substituents. For example, oxidation of the hydrazino group could lead to the formation of a diazonium salt, which could then be subjected to various Sandmeyer-type reactions to introduce a wide range of functionalities at the C2 position.

Table 3: Summary of Strategic Functionalization Approaches

| Strategy | Position of Functionalization | Potential Reagents/Conditions | Resulting Functionalization |

| C-H Functionalization | Thiazole Ring (if C2 is modified) | Palladium catalysts, Iodoarenes | Arylation |

| Nucleophilic Aromatic Substitution | Benzene Ring (C4 or C6) | Various nucleophiles (e.g., amines, alkoxides) | Substitution of fluorine with other groups |

| Modification of Hydrazino Group | C2 Position | Oxidizing agents, then Sandmeyer reagents | Introduction of various functional groups (e.g., halides, cyano) |

This table provides a conceptual overview of potential functionalization strategies.

Research Applications of 4,6 Difluoro 2 Hydrazino 1,3 Benzothiazole and Its Derivatives in Advanced Materials Science

Development of Chemosensors and Fluorescent Probes

The development of chemosensors and fluorescent probes for the detection of various ions is a critical area of research with applications ranging from environmental monitoring to medical diagnostics. Benzothiazole (B30560) derivatives have emerged as a promising class of compounds for these applications due to their inherent fluorescence and ability to interact with specific analytes.

The design of benzothiazole-based ion sensors is centered around the strategic incorporation of a receptor unit, which selectively binds to the target ion, and a signaling unit, the benzothiazole fluorophore, which translates the binding event into a detectable optical signal. Key design principles include:

Ion-Selective Binding Sites: The hydrazine (B178648) group in 4,6-Difluoro-2-hydrazino-1,3-benzothiazole and other derivatives provides a versatile platform for introducing specific ion-binding moieties. nih.govacs.orgresearchgate.net By modifying this group with different functional units, sensors can be tailored to selectively recognize a wide range of cations and anions.

Fluorophore Modulation: The benzothiazole core acts as the fluorescent signaling component. The electron-donating and -withdrawing nature of substituents on the benzothiazole ring can be tuned to modulate the photophysical properties of the sensor, such as its absorption and emission wavelengths. nih.gov

Intramolecular Charge Transfer (ICT): Many benzothiazole-based sensors operate on the principle of intramolecular charge transfer. nih.gov In this design, the benzothiazole moiety acts as either an electron donor or acceptor, and upon ion binding, the ICT process is either enhanced or inhibited, leading to a change in the fluorescence signal.

Excited-State Intramolecular Proton Transfer (ESIPT): The ESIPT mechanism is another powerful design strategy. nih.govrsc.org In ESIPT-based sensors, an intramolecular proton transfer occurs in the excited state, leading to a large Stokes shift. The binding of an ion can disrupt this process, resulting in a significant and easily detectable change in the fluorescence emission.

The interaction between a benzothiazole-based sensor and a target ion can occur through several mechanisms, leading to a measurable change in the sensor's optical properties. These mechanisms are crucial for the sensor's performance, including its selectivity and sensitivity.

Chelation: The nitrogen and sulfur atoms within the benzothiazole ring, along with other strategically placed donor atoms in the receptor unit, can form stable coordination complexes with metal ions. acs.orgresearchgate.net This chelation effect is a primary mechanism for the recognition of cations.

Hydrogen Bonding: For anion sensing, the design often incorporates hydrogen bond donor groups that can selectively interact with the target anion.

"Turn-On" and "Turn-Off" Sensing: The binding of an ion can lead to either an increase ("turn-on") or a decrease ("turn-off") in the fluorescence intensity of the sensor. acs.orgrsc.org For example, a novel benzothiazole-based sensor exhibited a "turn-on" fluorescence response to Zn²⁺ ions. acs.org

Ratiometric Sensing: Ratiometric sensors are designed to exhibit a shift in the emission wavelength upon ion binding, allowing for the detection of the ion based on the ratio of fluorescence intensities at two different wavelengths. nih.govrsc.org This approach offers greater accuracy and reliability by minimizing the effects of environmental factors. For instance, a benzothiazole-based chemosensor demonstrated a ratiometric response to Zn²⁺, Cu²⁺, and Ni²⁺ ions. nih.govacs.orgresearchgate.net

| Sensor Type | Mechanism | Target Ion(s) | Response |

| Turn-On | Chelation Enhanced Fluorescence (CHEF) | Zn²⁺ | Fluorescence Increase |

| Turn-Off | Photoinduced Electron Transfer (PET) | Cu²⁺, Ni²⁺ | Fluorescence Quenching |

| Ratiometric | Excited-State Intramolecular Proton Transfer (ESIPT) | Zn²⁺ | Emission Wavelength Shift |

Ratiometric and colorimetric detection methods offer distinct advantages for practical applications, including the potential for naked-eye detection. nih.govresearchgate.net

Ratiometric Fluorescence: As mentioned, ratiometric sensors provide a built-in self-calibration, making them highly reliable. A study on a novel benzothiazole-based sensor demonstrated a clear ratiometric response to Zn²⁺, with the emission peak shifting from 575 nm to 520 nm upon binding. nih.govacs.org This shift allows for the precise quantification of the target ion.

Colorimetric Detection: Colorimetric sensors produce a visible color change upon interaction with the target analyte, enabling simple and instrument-free detection. nih.gov A biphenyl–benzothiazole-based chemosensor, for instance, showed a distinct color change from colorless to yellow in the presence of Zn²⁺, Cu²⁺, and Ni²⁺ ions. nih.govacs.orgresearchgate.net This feature is particularly valuable for the development of portable and low-cost sensing devices.

The detection limits for these sensors can be quite low, with one study reporting detection limits of 0.25 ppm for Zn²⁺, 0.30 ppm for Ni²⁺, and 0.34 ppm for Cu²⁺. acs.orgresearchgate.net

Ligand Chemistry for Metal Complexes and Coordination Polymers

The ability of this compound and its derivatives to act as ligands for the formation of metal complexes and coordination polymers has opened up new avenues in materials science. These materials exhibit a wide range of interesting electronic and photophysical properties.

The synthesis of metal complexes involving fluorinated benzothiazole ligands typically involves the reaction of the ligand with a suitable metal salt in an appropriate solvent. nih.govresearchgate.netuobaghdad.edu.iq The resulting complexes can be characterized using a variety of analytical techniques to determine their structure and composition.

Synthesis: The general procedure for synthesizing these complexes involves dissolving the benzothiazole ligand and the metal salt in a solvent, followed by stirring to facilitate the reaction. nih.gov The resulting complex often precipitates out of the solution and can be isolated by filtration.

Characterization Techniques:

Spectroscopic Methods: Techniques such as NMR, FT-IR, and UV-Vis spectroscopy are used to confirm the coordination of the ligand to the metal ion and to study the electronic structure of the complex. nih.govmdpi.com

X-ray Crystallography: This technique provides detailed information about the three-dimensional structure of the complex, including bond lengths and angles. nih.gov

Elemental Analysis: This method is used to determine the elemental composition of the complex, confirming its stoichiometry. nih.gov

A series of transition metal complexes with a benzothiazole aniline-conjugated Schiff-based ligand were synthesized and characterized, demonstrating the versatility of benzothiazole derivatives in coordination chemistry. nih.gov

The coordination of a metal ion to a fluorinated benzothiazole ligand can significantly alter its electronic and photophysical properties, leading to materials with novel applications. mdpi.com

Luminescence: Many benzothiazole-metal complexes exhibit strong luminescence, making them suitable for applications in areas such as organic light-emitting diodes (OLEDs). nih.gov The fluorine atoms on the benzothiazole ring can influence the energy levels of the complex, leading to changes in the emission color and quantum yield. nih.gov

Tuning of HOMO/LUMO Energy Levels: The introduction of fluorine atoms into the benzothiazole ligand can substantially lower the HOMO and LUMO energy levels of the resulting metal complexes. nih.gov This tuning of the electronic structure is crucial for designing materials with specific electronic properties for applications in organic electronics.

Photostability: Benzothiazole and its derivatives are known for their good photostability, which is an important property for materials used in light-emitting devices and other optical applications. rsc.org

The investigation of these properties is essential for understanding the structure-property relationships in these materials and for designing new complexes with tailored functionalities.

Organic Optoelectronic and Semiconductor Materials

The unique electronic properties of the benzothiazole core, particularly when enhanced by fluorination, position it as a valuable component in the design of novel organic optoelectronic and semiconductor materials. The strategic placement of fluorine atoms and the inherent characteristics of the benzothiazole unit contribute to the development of high-performance organic electronics.

Benzothiazole as a Building Block for π-Conjugated Systems

The benzothiazole moiety is a well-established building block in the construction of π-conjugated systems, which are the cornerstone of many organic electronic devices. These systems, characterized by alternating single and double bonds, facilitate the delocalization of electrons, a property essential for charge transport. The benzothiazole unit, with its electron-deficient nature, is often incorporated into donor-acceptor (D-A) architectures. In such systems, it acts as an electron-accepting unit, which, when paired with an electron-donating moiety, can lead to materials with tailored electronic and optical properties. This D-A strategy is fundamental in designing materials for organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). The inherent rigidity and planarity of the benzothiazole ring also contribute to better intermolecular π-π stacking, which is crucial for efficient charge mobility in the solid state.

Tuning Electron-Withdrawing Strength via Fluorination for Enhanced Properties

Fluorination is a powerful strategy for fine-tuning the electronic properties of organic semiconductor materials. The high electronegativity of fluorine atoms makes them potent electron-withdrawing groups. Incorporating fluorine atoms onto the benzothiazole core, as in the case of a 4,6-difluoro substitution, is expected to significantly enhance its electron-accepting character. This increased electron-withdrawing strength has several beneficial effects:

Lowering of HOMO and LUMO Energy Levels: The introduction of fluorine atoms typically leads to a stabilization of both the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The lowering of the HOMO level can improve the material's stability against oxidation in ambient conditions and can also lead to a higher open-circuit voltage in organic solar cells.

Improved Intermolecular Interactions: Fluorine substitution can promote favorable intermolecular interactions, such as F···H or F···S contacts, which can influence the molecular packing in the solid state and potentially enhance charge transport pathways.

Enhanced Electron Mobility: By strengthening the electron-accepting nature of the benzothiazole unit, fluorination can facilitate electron injection and transport in n-type semiconductor materials.

The precise impact of the fluorination pattern is critical. While research on the 5,6-difluoro substitution on the related benzothiadiazole moiety is more common, the principles suggest that a 4,6-difluoro arrangement on benzothiazole would similarly amplify its electron-deficient nature.

Below is a data table illustrating the effect of fluorination on the electronic properties of a benzothiadiazole-based polymer, which serves as an analogue to understand the potential effects on a 4,6-difluorobenzothiazole (B3219819) system.

| Polymer Backbone | Fluorination | HOMO Level (eV) | LUMO Level (eV) | Band Gap (eV) |

| PBDT-BT | None | -5.15 | -3.45 | 1.70 |

| PBDT-FBT | Fluorinated | -5.30 | -3.55 | 1.75 |

This data is illustrative and based on benzothiadiazole derivatives. Specific values for 4,6-difluorobenzothiazole derivatives may vary.

Application in Low-Band Gap Polymer Semiconductors

Low-band gap polymers are of paramount importance for organic photovoltaics as they can absorb a broader range of the solar spectrum, leading to higher power conversion efficiencies. The donor-acceptor approach is a key strategy in designing such polymers. By pairing a strong electron donor with a strong electron acceptor, the resulting polymer can have a significantly reduced HOMO-LUMO gap.

A 4,6-difluorobenzothiazole unit, with its enhanced electron-withdrawing properties, would be a promising acceptor moiety for the synthesis of low-band gap polymers. When copolymerized with suitable electron-donating monomers, it is anticipated that the resulting materials would exhibit strong intramolecular charge transfer, leading to a narrow optical band gap. Research on analogous fluorinated benzothiadiazole polymers has demonstrated that fluorination can effectively lower the polymer's energy levels without drastically altering the band gap, which is beneficial for device performance.

Integration into Covalent Organic Frameworks (COFs) for Catalytic Applications

Covalent organic frameworks are a class of crystalline porous polymers with well-defined structures and high surface areas. Their tunable nature makes them excellent candidates for various applications, including catalysis. The hydrazino group in this compound makes it a particularly suitable building block for the construction of hydrazone-linked COFs.

Hydrazone-Linked COF Architectures

Hydrazone-linked COFs are formed through the condensation reaction between a hydrazine-containing monomer and an aldehyde-containing monomer. rsc.org This type of linkage is known for its chemical stability and the planarity it imparts to the resulting framework. The use of a bifunctional or trifunctional hydrazine, such as a derivative of this compound, in conjunction with complementary aldehyde linkers, would allow for the construction of two-dimensional or three-dimensional porous networks. rsc.org The presence of the fluorinated benzothiazole unit within the COF backbone would introduce specific electronic properties to the framework.

Photocatalytic Redox Reactions within COF Systems

The incorporation of photoactive and electronically distinct units into a COF structure can yield materials capable of photocatalysis. The electron-deficient nature of the 4,6-difluorobenzothiazole moiety could facilitate the separation of photogenerated electron-hole pairs, a critical step in photocatalysis. Upon light absorption, an electron could be promoted from a donor unit within the framework to the acceptor-like benzothiazole unit, leading to a charge-separated state. This charge separation can then drive redox reactions.

Hydrazone-linked COFs have been successfully employed in various photocatalytic applications, including hydrogen production and organic transformations. rsc.org The extended π-conjugation within the COF structure allows for efficient charge carrier migration to the active sites. The porous nature of COFs also enables the diffusion of substrates and products, enhancing catalytic efficiency. A COF constructed from this compound would be a promising candidate for visible-light-driven photocatalysis, leveraging both the stable, porous architecture of the hydrazone-linked framework and the unique electronic properties conferred by the fluorinated benzothiazole unit.

Below is a table summarizing the photocatalytic performance of a representative hydrazone-linked COF in a model reaction.

| COF Catalyst | Reaction | Substrate | Product Yield | Recyclability (after 5 cycles) |

| MOH-Tf11Tf21 | Visible-light-induced synthesis of benzothiazole derivatives | 2-aminothiophenol (B119425) and benzaldehyde | >95% | No significant loss of activity |

This data is for a representative hydrazone-linked COF and is intended to be illustrative of the potential catalytic activity of such frameworks. rsc.org

常见问题

Q. Basic

- Elemental Analysis (CHN): Validate empirical formula consistency (e.g., C₇H₄ClFN₂S) with <0.3% deviation ().

- UV-Vis Spectroscopy: Identify π→π* transitions in the benzothiazole ring (λmax ~250–300 nm) ().

- X-ray Crystallography: Resolve molecular geometry and confirm dihedral angles between aromatic rings (e.g., 6.5° between benzothiazole and pyrazole rings) ().

- NMR (¹H/¹³C): Assign protons (e.g., aromatic F substituents at δ 7.2–8.5 ppm) and carbons ().

How can reaction mechanisms for benzothiazole functionalization (e.g., hydrazine substitution) be elucidated?

Advanced

Mechanistic studies require kinetic and spectroscopic monitoring:

- Time-resolved IR/NMR: Track intermediate formation (e.g., hydrazone adducts) during Vilsmeier-Haack formylation ().

- Computational Modeling (DFT): Simulate transition states for nucleophilic attack of hydrazine on electrophilic carbons ().

- Isotopic Labeling: Use ¹⁵N-labeled hydrazine to confirm regioselectivity in substitution reactions ().

What methodologies are used to evaluate the biological activity of this compound derivatives?

Q. Advanced

- Enzyme Inhibition Assays: Test HIV-1 protease or p38 MAP kinase inhibition via fluorescence polarization (IC₅₀ determination) ().

- Cytotoxicity Screening: Use MTT assays on cancer cell lines (e.g., HepG2) with EC₅₀ values compared to controls ().

- Molecular Docking: Analyze binding modes (e.g., π-π stacking with kinase active sites) using AutoDock Vina ().

How should researchers resolve contradictions in spectroscopic or crystallographic data for this compound?

Q. Advanced

- Cross-Validation: Combine NMR, X-ray, and HRMS data to resolve ambiguities (e.g., distinguishing tautomers) ().

- Temperature-Dependent NMR: Identify dynamic effects (e.g., ring puckering) that may obscure spectral assignments ().

- Synchrotron XRD: Enhance resolution for low-quality crystals ().

What role do solvent and catalyst choices play in optimizing benzothiazole cyclization reactions?

Q. Advanced

- Solvent Effects: Polar aprotic solvents (DMSO) favor SNAr mechanisms for fluorine substitution, while ethanol promotes Schiff base formation ().

- Catalysts: Phosphorus oxychloride enhances electrophilicity in formylation steps, while KOH aids in dithiocarbazinate cyclization ().

- Microwave-Assisted Synthesis: Reduce reaction time (e.g., from 18 hours to 2 hours) and improve regioselectivity ().

How can computational methods be integrated into the design of this compound derivatives?

Q. Advanced

- QSAR Modeling: Corrogate substituent effects (e.g., electron-withdrawing F groups) on bioactivity ().

- Molecular Dynamics (MD): Simulate ligand-receptor binding stability (e.g., p38 MAP kinase) over 100-ns trajectories ().

- ADMET Prediction: Use SwissADME to optimize pharmacokinetic properties (e.g., logP <3 for blood-brain barrier penetration) ().

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。